Product packaging for 1-Butoxy-5-methylhexan-3-one(Cat. No.:CAS No. 62797-12-0)

1-Butoxy-5-methylhexan-3-one

Cat. No.: B14513589
CAS No.: 62797-12-0
M. Wt: 186.29 g/mol
InChI Key: ZMUMAWQSPBLXDE-UHFFFAOYSA-N
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Description

1-Butoxy-5-methylhexan-3-one is a ketone-based organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . Its structure incorporates both an aliphatic ketone functional group and an ether linkage, making it a potential intermediate or building block in organic synthesis and chemical research. Researchers value this compound for its application in developing more complex molecular architectures, where it can serve as a precursor for various chemical transformations. The ketone group is highly reactive and can undergo typical reactions such as Grignard additions, reductions to secondary alcohols, and reductive amination, providing pathways to a diverse array of oxygen- and nitrogen-containing compounds. The presence of the butoxy ether chain can influence the molecule's solubility and lipophilicity, which may be exploited in materials science, such as in the formulation of specialty solvents or polymers. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B14513589 1-Butoxy-5-methylhexan-3-one CAS No. 62797-12-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62797-12-0

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

1-butoxy-5-methylhexan-3-one

InChI

InChI=1S/C11H22O2/c1-4-5-7-13-8-6-11(12)9-10(2)3/h10H,4-9H2,1-3H3

InChI Key

ZMUMAWQSPBLXDE-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC(=O)CC(C)C

Origin of Product

United States

Synthetic Methodologies Towards 1 Butoxy 5 Methylhexan 3 One and Its Precursors

Retrosynthetic Analysis of the Ether-Ketone Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.orgamazonaws.com

Strategic Disconnections for Butoxy and Ketone Moieties

The primary strategic disconnections for 1-Butoxy-5-methylhexan-3-one involve the carbon-oxygen bond of the ether and the carbon-carbon bonds adjacent to the ketone. The most logical disconnection is at the ether linkage, as ethers are commonly synthesized via nucleophilic substitution reactions. amazonaws.com This leads to a butoxy anion (or its equivalent) and a carbon framework containing the ketone and a suitable leaving group.

Another key disconnection is adjacent to the carbonyl group of the ketone. This suggests a precursor that can be oxidized to form the ketone, such as a secondary alcohol.

Approaches for Introducing the Butoxy Group

The introduction of the butoxy group is effectively achieved through the Williamson ether synthesis. organicchemistrytutor.comwikipedia.orgbyjus.com This well-established method involves the reaction of an alkoxide with a primary alkyl halide through an S\textsubscript{N}2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve reacting sodium butoxide with a derivative of 5-methylhexan-3-one (B1204226) bearing a leaving group at the 1-position. For the S\textsubscript{N}2 reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Methodologies for Ketone Formation

Several reliable methods exist for the formation of a ketone functional group. A common and effective strategy is the oxidation of a secondary alcohol. youtube.com Reagents such as pyridinium chlorochromate (PCC) or conditions like the Swern oxidation can be employed to convert a secondary alcohol to a ketone with high yield. scispace.com

Another approach involves the hydration of an alkyne. youtube.com For the synthesis of this compound, an appropriately substituted alkyne could undergo hydration to yield the desired ketone.

Precursor Synthesis and Transformations Leading to the Butoxy-Methylhexan Backbone

A crucial aspect of the synthesis is the preparation of a suitable precursor that contains the core carbon skeleton and functional groups that can be readily converted to the final target molecule.

Synthesis of 1-Butoxy-5-methylhex-2-en-3-ol as a Key Intermediate

A plausible key intermediate in the synthesis of this compound is 1-Butoxy-5-methylhex-2-en-3-ol. This precursor contains the butoxy group and a hydroxyl group that can be oxidized to the ketone. The double bond can subsequently be reduced to afford the saturated carbon backbone.

The butoxy group in the intermediate 1-Butoxy-5-methylhex-2-en-3-ol can be introduced via a Williamson ether synthesis. byjus.comlumenlearning.com This would involve the reaction of a precursor molecule containing a hydroxyl group and a leaving group with sodium butoxide. The alkoxide, generated by treating butanol with a strong base like sodium hydride, acts as a potent nucleophile to displace the leaving group. organicchemistrytutor.commasterorganicchemistry.com

The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate the S\textsubscript{N}2 reaction. byjus.com The temperature of the reaction is maintained to ensure complete reaction while minimizing side reactions.

Table 1: Key Reactions and Reagents

Reaction StepReagents and Conditions
Ether FormationSodium butoxide (NaOBu), Alkyl halide
Ketone FormationPyridinium chlorochromate (PCC), Dichloromethane (CH2Cl2)
Alkyne HydrationH2SO4, H2O, HgSO4
Precursor Alkylation and Etherification Steps

The introduction of the butoxy group is a critical step, typically achieved through an etherification reaction. The Williamson ether synthesis is a classic and widely applicable method for forming both symmetrical and unsymmetrical ethers. hakon-art.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, a plausible precursor would be an alcohol, such as 1-hydroxy-5-methylhexan-3-one or a related derivative. This alcohol is first deprotonated by a strong base to form a nucleophilic alkoxide ion. Subsequently, this alkoxide attacks an appropriate butyl halide (e.g., 1-bromobutane or 1-chlorobutane), resulting in the formation of the ether bond via an S(_N)2 mechanism.

The general scheme for this etherification is as follows:

Deprotonation: ROH + Base → RO⁻ + [Base-H]⁺

Nucleophilic Attack: RO⁻ + CH₃CH₂CH₂CH₂-X → ROCH₂CH₂CH₂CH₃ + X⁻

Where ROH is the alcohol precursor and X is a halide. The choice of base is crucial; common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH). hakon-art.com

Challenges and Optimization in Etherification (e.g., competing elimination, steric hindrance)

While the Williamson ether synthesis is robust, its application, particularly with secondary or sterically hindered substrates, presents several challenges that can lower the yield of the desired ether product.

Competing Elimination Reactions: When using secondary or tertiary alkyl halides, an E2 elimination reaction can compete with the desired S(_N)2 substitution. masterorganicchemistry.com The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene instead of an ether. The optimal temperature for ether formation must be carefully controlled, as higher temperatures tend to favor elimination. masterorganicchemistry.com For instance, the synthesis of diethyl ether from ethanol is optimal around 130-140°C, but elimination to form ethylene becomes significant at 150°C and above. masterorganicchemistry.com

Steric Hindrance: The S(_N)2 mechanism is sensitive to steric bulk on both the nucleophile (alkoxide) and the electrophile (alkyl halide). rsc.org If the alcohol precursor is sterically hindered around the hydroxyl group, or if a bulky alkyl halide is used, the rate of the substitution reaction decreases, potentially allowing side reactions to dominate. Synthesizing hindered ethers is a long-standing challenge in organic synthesis. nih.gov For example, reactions involving hindered secondary alcohols like isopropanol often proceed in lower yields compared to primary alcohols. rsc.org

To optimize the etherification and maximize the yield of this compound, several strategies can be employed:

Choice of Reagents: Using a primary butyl halide (like 1-bromobutane) minimizes the likelihood of elimination reactions.

Reaction Conditions: Lower reaction temperatures generally favor the S(_N)2 pathway over E2 elimination.

Catalyst Systems: The use of specific catalysts can enhance selectivity. For example, iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols, with additives like ammonium chloride helping to suppress side reactions. nih.govacs.org

Advanced Techniques for Enhanced Reaction Rates (e.g., microwave-assisted synthesis, phase-transfer catalysis)

To overcome some of the classical limitations and improve reaction efficiency, modern synthetic techniques can be applied to the etherification step.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically accelerating reaction rates. hakon-art.comacs.org In the context of ether synthesis, microwave-assisted methods can reduce reaction times from hours to mere minutes. acs.org For example, the conversion of alcohols to alkyl aryl ethers in the presence of sodium hydroxide can be achieved in less than 5 minutes at room temperature under microwave irradiation, with excellent yields (78% to 100%). This rapid heating is attributed to the efficient absorption of microwave energy by polar solvents and reactants. acs.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is particularly useful when the reactants are in different, immiscible phases, such as a solid base (like potassium carbonate) and an organic solvent. researchgate.nettandfonline.com A phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium bromide, facilitates the transfer of the anionic nucleophile (alkoxide) from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved. hakon-art.comacs.org This enhances the reaction rate by bringing the reactants together. acs.org PTC allows the use of milder reaction conditions and avoids the need for anhydrous solvents. acs.org

Table 1: Comparison of Etherification Techniques

TechniqueTypical ConditionsAdvantagesDisadvantages
Classical Williamson SynthesisStrong base (e.g., NaH), organic solvent, reflux for several hours.Widely applicable, well-understood mechanism.Long reaction times, potential for side reactions (elimination), may require harsh conditions. hakon-art.commasterorganicchemistry.com
Microwave-Assisted SynthesisPolar solvent, base, microwave irradiation for 5-15 minutes.Extremely rapid reaction rates, often higher yields, clean reactions. hakon-art.comacs.orgRequires specialized microwave reactor equipment.
Phase-Transfer Catalysis (PTC)Two-phase system (e.g., solid/liquid), PTC catalyst (e.g., quaternary ammonium salt), mild temperatures.Avoids need for anhydrous solvents, uses milder conditions, can increase reaction rates. acs.orgacs.orgCatalyst may need to be separated from the product.

Reduction Strategies for Unsaturated Precursors

An alternative synthetic route to this compound may proceed via an α,β-unsaturated precursor. In this pathway, a key step is the selective reduction of the carbon-carbon double bond while leaving the carbonyl group (or a precursor to it) intact. This transformation is known as a conjugate reduction or 1,4-reduction.

Hydrogenation of Carbon-Carbon Double Bonds

Catalytic hydrogenation is a common and effective method for reducing carbon-carbon double bonds to form saturated alkanes. libretexts.org This process involves reacting the unsaturated compound with molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.org

Common catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Ra-Ni) libretexts.org

The key challenge in this step is achieving chemoselectivity. Hydrogenation of α,β-unsaturated ketones can potentially reduce both the C=C double bond and the C=O carbonyl group. libretexts.org However, the hydrogenation of carbon-carbon double bonds is generally much faster and more exothermic than that of carbonyl groups. libretexts.org This difference allows for the selective reduction of the alkene moiety under carefully controlled conditions (e.g., milder temperatures and pressures). Various catalytic systems have been developed to enhance this selectivity, ensuring that the carbonyl group remains for the subsequent steps or is present in the final product. mpg.deresearchgate.net

Formation of Saturated Alcohol Intermediates (e.g., 1-butoxy-5-methylhexan-3-ol)

If the synthetic strategy involves reducing an unsaturated precursor that already contains the butoxy group but has a carbonyl function that also gets reduced, or if the ketone is formed in a later step, a saturated alcohol intermediate is produced. For instance, if a precursor like 1-butoxy-5-methylhex-1-en-3-one undergoes reduction of both the alkene and ketone, the resulting product would be the saturated alcohol, 1-butoxy-5-methylhexan-3-ol. This secondary alcohol is the direct precursor to the final ketone product and is formed by the addition of hydrogen across both the C=C and C=O bonds.

Oxidation Strategies for Ketone Formation from Alcohol Precursors

The final step in many synthetic routes to this compound is the oxidation of the secondary alcohol intermediate, 1-butoxy-5-methylhexan-3-ol. The oxidation of a secondary alcohol yields a ketone, and unlike primary alcohols, the reaction does not proceed further to a carboxylic acid because it would require the breaking of a strong carbon-carbon bond. byjus.comlibretexts.org

A wide variety of oxidizing agents can accomplish this transformation. The choice of reagent often depends on factors like scale, desired selectivity, and reaction conditions. Commonly used reagents include chromium-based compounds and other modern, milder oxidants.

Chromium-Based Reagents: Solutions of sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) acidified with sulfuric acid are powerful oxidizing agents capable of converting secondary alcohols to ketones. libretexts.orgchemguide.co.uk During the reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion. chemguide.co.ukchemistryviews.org Other chromium reagents include Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC), which are often used for more controlled oxidations. chemistryviews.org

Other Oxidizing Agents: To avoid the toxicity of chromium compounds, several alternative methods are widely used in modern organic synthesis. These include:

Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

Dess-Martin Periodinane (DMP): A mild and highly efficient reagent for oxidizing primary and secondary alcohols. chemistryviews.orgwikipedia.org

Albright-Goldman Oxidation: This method also utilizes DMSO, in combination with acetic anhydride, for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. nih.gov

Table 2: Common Oxidizing Agents for Secondary Alcohols

Reagent/MethodDescriptionTypical Conditions
Acidified Dichromate (K₂Cr₂O₇/H₂SO₄)Strong, inexpensive oxidizing agent. libretexts.orgAqueous acidic solution, heating.
Pyridinium Chlorochromate (PCC)Milder chromium-based reagent. chemistryviews.orgAnhydrous dichloromethane (CH₂Cl₂).
Swern OxidationDMSO activated with oxalyl chloride. chemistryviews.orgLow temperature (-78 °C), anhydrous conditions.
Dess-Martin Periodinane (DMP)Mild, selective hypervalent iodine reagent. wikipedia.orgRoom temperature, dichloromethane (CH₂Cl₂).
Selective Oxidation of Secondary Alcohols to Ketones

The oxidation of a secondary alcohol to a ketone is a fundamental and widely employed reaction in organic chemistry. lscollege.ac.inchemguide.co.uk This transformation involves the removal of a hydride equivalent from the alcohol, specifically the hydrogen from the hydroxyl group and the hydrogen attached to the carbinol carbon. wikipedia.org Unlike primary alcohols, which can be oxidized to aldehydes and subsequently to carboxylic acids, secondary alcohols are oxidized to ketones, which are generally resistant to further oxidation under typical conditions. chemguide.co.ukdoubtnut.com This inherent stability makes the synthesis of ketones from secondary alcohols a high-yielding and straightforward process. doubtnut.com

A vast array of oxidizing agents has been developed for this purpose, ranging from chromium-based reagents to milder, more selective systems. The choice of oxidant often depends on the substrate's complexity, the presence of other sensitive functional groups, and desired reaction conditions (e.g., pH, temperature). libretexts.orgbham.ac.uk

Common and effective reagents for the oxidation of secondary alcohols include:

Chromium (VI) Reagents : Historically, chromium-based oxidants have been prevalent. Jones reagent (CrO₃ in aqueous sulfuric acid), pyridinium chlorochromate (PCC), and Collins reagent (CrO₃·2pyridine in dichloromethane) are effective for converting secondary alcohols to ketones. wikipedia.orglibretexts.org PCC is considered a milder version of chromic acid and is advantageous for its selectivity, preventing over-oxidation. lscollege.ac.inlibretexts.orglibretexts.org

Dess-Martin Periodinane (DMP) : This hypervalent iodine reagent is a mild and highly efficient oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively. lscollege.ac.inwikipedia.org It offers practical advantages such as neutral pH conditions, high yields, and short reaction times, often at room temperature. libretexts.orglibretexts.org

Swern Oxidation : This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. lscollege.ac.in It is known for its mild conditions and broad applicability, although it produces malodorous byproducts. lscollege.ac.in

TEMPO-based Systems : The stable nitroxyl radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or oxygen/air. organic-chemistry.org These systems are highly chemoselective for the oxidation of secondary alcohols over primary ones. organic-chemistry.org

The following table summarizes key oxidizing agents used for this transformation.

Oxidizing Agent/SystemTypical Reaction ConditionsAdvantagesDisadvantages
Jones Reagent (CrO₃, H₂SO₄, acetone)0°C to room temperaturePowerful, inexpensive, and effective.Harsh acidic conditions, toxic chromium waste.
PCC (Pyridinium Chlorochromate)Dichloromethane (DCM), room temperatureMilder than Jones reagent, good yields, selective. lscollege.ac.inlibretexts.orgToxic and carcinogenic chromium byproduct.
DMP (Dess-Martin Periodinane)DCM or other inert solvents, room temperatureMild, neutral conditions, high yields, fast. wikipedia.orglibretexts.orgExpensive, potentially explosive under heat.
Swern Oxidation ((COCl)₂, DMSO, Et₃N)Low temperature (-78°C), DCMVery mild, high yields, tolerates many functional groups.Requires cryogenic temperatures, produces toxic and foul-smelling byproducts. lscollege.ac.in
TEMPO/NaOCl Biphasic system (e.g., DCM/water), 0°CCatalytic, uses inexpensive bleach, high chemoselectivity. organic-chemistry.orgCan be sensitive to reaction pH.
Considerations for Regioselectivity and Yield Control

Regioselectivity Regioselectivity refers to the preferential reaction at one functional group or position over another. In the context of synthesizing this compound from its precursor, 1-Butoxy-5-methylhexan-3-ol, regioselectivity of the oxidation step is not a concern. The precursor molecule contains only one secondary hydroxyl group at the C-3 position and no primary or tertiary alcohols. Therefore, any competent oxidizing agent for secondary alcohols will exclusively target this position to form the desired ketone.

However, in more complex polyhydroxylated substrates, such as carbohydrates or certain diols, achieving regioselective oxidation is a significant challenge. thieme-connect.com In such cases, the choice of reagent is critical. For instance, certain catalytic systems can selectively oxidize a specific secondary alcohol in the presence of others, often directed by steric hindrance or electronic effects. thieme-connect.com

Yield Control Maximizing the yield of this compound is paramount and relies on several factors:

Stability of the Ketone Product : A primary reason for the high yields often observed in the oxidation of secondary alcohols is the inherent stability of the resulting ketone. chemguide.co.uk Unlike aldehydes, ketones lack a hydrogen atom on the carbonyl carbon, making them resistant to further oxidation without breaking strong carbon-carbon bonds, a process that requires much more vigorous conditions. lscollege.ac.indoubtnut.com This effectively prevents over-oxidation, ensuring that the ketone is the final product. chemguide.co.uk

Choice of Oxidant : While ketones are generally stable, the selection of an appropriate oxidizing agent helps to avoid side reactions involving other parts of the molecule. Mild reagents like DMP or those used in a Swern oxidation are often preferred as they operate under neutral or non-acidic conditions, preserving any acid-labile or base-labile groups that might be present in the substrate or product. bham.ac.uk

Reaction Conditions : Control over temperature, reaction time, and stoichiometry is crucial. For instance, Swern oxidations require cryogenic temperatures to prevent side reactions. lscollege.ac.in Ensuring the complete consumption of the starting alcohol, which can be monitored by techniques like Thin-Layer Chromatography (TLC), is essential for maximizing the isolated yield of the ketone.

Workup and Purification : An efficient workup procedure to quench the reaction and remove the spent oxidant and byproducts is vital for a high isolated yield. The subsequent purification process must effectively separate the desired ketone from any remaining starting material or impurities.

Purification and Isolation Techniques for Synthetic Intermediates and Products

The successful synthesis of this compound requires robust purification and isolation protocols to separate the final product from the reaction mixture, which may contain the unreacted alcohol precursor, spent oxidizing agents, and various byproducts. The choice of technique depends on the physical properties of the compounds and the scale of the reaction.

Common Purification Techniques:

Liquid-Liquid Extraction : This is typically the first step in the workup process. After quenching the reaction, the mixture is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase. The desired ketone product, being organic, dissolves in the organic layer, while water-soluble byproducts (like chromium salts or quenched reagents) are washed away in the aqueous layer. This technique is fundamental for initial bulk separation. nih.gov

Distillation : Distillation separates compounds based on differences in their boiling points. google.com Since ketones cannot form hydrogen bonds with themselves, they often have a lower boiling point than the corresponding secondary alcohol from which they were formed, which does exhibit hydrogen bonding. quora.com This difference allows for the separation of the product ketone from the unreacted alcohol precursor by fractional distillation. quora.com For high-boiling compounds that might decompose at atmospheric pressure, vacuum distillation is employed to lower the boiling point to a safe temperature. libretexts.org

Column Chromatography : Flash column chromatography is a highly effective method for purifying organic compounds on a laboratory scale. It separates molecules based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent). The polarity difference between the more polar alcohol precursor (due to its -OH group) and the less polar ketone product (with its C=O group) allows for a clean separation.

Chemical Purification (Bisulfite Adduct Formation) : This classical method is particularly useful for separating certain ketones (especially methyl ketones and unhindered cyclic ketones) from other organic compounds. nih.govjove.com The ketone reacts with a saturated aqueous solution of sodium bisulfite to form a solid, water-soluble adduct. jove.comyoutube.com This adduct can be separated by filtration or extraction. The original ketone can then be regenerated by treating the adduct with an acid or base. jove.com This method is effective for removing trace amounts of reactive carbonyl impurities.

The following table summarizes the primary purification techniques applicable to the isolation of this compound.

TechniquePrinciple of SeparationApplicationAdvantages & Disadvantages
Liquid-Liquid Extraction Differential solubility in immiscible liquids.Initial workup to remove water-soluble impurities and byproducts. nih.govAdv: Fast, simple, good for large scales. Disadv: Incomplete separation of compounds with similar solubility.
Fractional Distillation Difference in boiling points. google.comSeparation of the ketone product from the higher-boiling alcohol precursor. quora.comAdv: Excellent for large quantities, yields pure product. Disadv: Requires significant boiling point difference; not suitable for heat-sensitive compounds (unless under vacuum libretexts.org).
Column Chromatography Differential adsorption on a stationary phase.High-purity separation of ketone from alcohol and non-polar/polar impurities.Adv: High resolution, applicable to a wide range of compounds. Disadv: Can be time-consuming, uses large solvent volumes, may be less practical for very large scales.
Bisulfite Extraction Reversible chemical reaction to form a water-soluble adduct. jove.comPurification of unhindered ketones or removal of aldehyde impurities.Adv: Highly selective for specific carbonyl compounds. Disadv: Not universally applicable to all ketones (sterically hindered ketones react poorly).

Chemical Reactivity and Mechanistic Investigations of 1 Butoxy 5 Methylhexan 3 One

Reactivity of the Butoxy Ether Linkage

Ethers are generally known for their chemical stability and are often used as solvents due to their inertness towards many reagents. masterorganicchemistry.com However, under specific conditions, the C-O bond of the butoxy ether linkage in 1-butoxy-5-methylhexan-3-one can be cleaved through several mechanisms.

Acid-Catalyzed Cleavage Mechanisms

The most common reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydriodic acid (HI). libretexts.org This acid-catalyzed cleavage is a nucleophilic substitution reaction that can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. masterorganicchemistry.com

The initial step in acid-catalyzed ether cleavage is the protonation of the ether oxygen by a strong acid. This converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

In the case of this compound, the ether linkage involves a primary carbon on the butoxy group and a primary carbon on the hexanone backbone. When treated with a strong acid like HI or HBr, the subsequent step involves a nucleophilic attack by the halide ion. libretexts.org Given that both carbons adjacent to the ether oxygen are primary, the reaction will proceed via an S(_N)2 mechanism. The nucleophile (I or Br) will attack the less sterically hindered carbon atom.

Table 1: Products of Acid-Catalyzed Cleavage of this compound via S(_N)2 Mechanism

ReagentProductsMechanism
HBr (conc.)1-Bromobutane and 1-hydroxy-5-methylhexan-3-oneS(_N)2
HI (conc.)1-Iodobutane and 1-hydroxy-5-methylhexan-3-oneS(_N)2

If the ether were bonded to a tertiary carbon, the cleavage would likely proceed through an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation. masterorganicchemistry.com

Reductive Cleavage Pathways

Reductive cleavage of ethers is a less common process for simple alkyl ethers compared to acid-catalyzed cleavage. However, certain methodologies can achieve this transformation.

One such method is catalytic hydrogenolysis . This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. acsgcipr.org While this method is most effective for cleaving benzyl and aryl ethers, recent advancements have shown potential for the cleavage of simple alkyl ethers under certain conditions. acsgcipr.org The mechanism involves the adsorption of the ether and hydrogen onto the catalyst surface, leading to the cleavage of the C-O bond. acsgcipr.org

Another method for reductive cleavage is the use of dissolving metals , such as sodium in liquid ammonia. This method is particularly effective for the cleavage of aryl alkyl ethers. acs.org For an aliphatic ether like the butoxy group in this compound, this method is generally not employed.

Reactivity of the Hexan-3-one Ketone Functionality

The ketone group in this compound is a site of significant reactivity, primarily due to the electrophilic nature of the carbonyl carbon. This allows for a variety of transformations, including reduction, oxidation, and nucleophilic addition.

Reduction Reactions of Ketones

Ketones can be readily reduced to secondary alcohols. Common reducing agents for this transformation include sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)). libretexts.org These reagents act as a source of hydride ions (H).

The reduction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This initial attack breaks the (\pi)-bond of the carbonyl group and forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the secondary alcohol. libretexts.org

Table 2: Reduction of this compound

ReagentProduct
Sodium Borohydride (NaBH(_4)) in Methanol1-Butoxy-5-methylhexan-3-ol
Lithium Aluminum Hydride (LiAlH(_4)) in Ether, followed by H(_3)O1-Butoxy-5-methylhexan-3-ol

Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride and is often preferred for its selectivity and ease of handling. libretexts.org

Oxidation Reactions of Ketones

Ketones are generally resistant to oxidation under mild conditions. openstax.org Unlike aldehydes, they lack a hydrogen atom directly attached to the carbonyl carbon, which makes them less susceptible to oxidation. openstax.org

However, under harsh conditions with strong oxidizing agents, such as hot alkaline potassium permanganate (KMnO(_4)), ketones can undergo oxidative cleavage of the C-C bond adjacent to the carbonyl group. openstax.org This is a destructive process and is not typically a synthetically useful reaction for simple acyclic ketones.

A more specific oxidation reaction for ketones is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). researchgate.netorganic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl groups. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent alkyl groups, with tertiary alkyl groups migrating in preference to secondary, which are preferred over primary alkyl groups. organic-chemistry.org

In the case of this compound, the two alkyl groups adjacent to the carbonyl are an ethyl group and an isobutyl group. Both are primary alkyl groups, which may lead to a mixture of products.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of the ketone is susceptible to attack by a wide range of nucleophiles. A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.com

These reactions proceed via nucleophilic addition to the carbonyl group. The carbanionic portion of the organometallic reagent attacks the carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. An acidic workup then protonates the alkoxide to yield a tertiary alcohol. masterorganicchemistry.com

Table 3: Nucleophilic Addition to this compound

ReagentIntermediateFinal Product
Methylmagnesium bromide (CH(_3)MgBr) in Ether, then H(_3)OMagnesium alkoxide1-Butoxy-3,5-dimethylhexan-3-ol
Ethyllithium (CH(_3)CH(_2)Li) in Hexane, then H(_3)OLithium alkoxide1-Butoxy-3-ethyl-5-methylhexan-3-ol

This reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the construction of more complex molecules. masterorganicchemistry.com

Influence of Steric Effects on Reaction Profiles

The structure of this compound, featuring a butyl ether group on one side of the carbonyl and an isobutyl group on the other, suggests that steric hindrance would play a crucial role in its reactivity. In general, the reactivity of ketones in nucleophilic addition reactions is significantly influenced by the size of the substituent groups attached to the carbonyl carbon. Larger, bulkier groups can physically obstruct the approach of a nucleophile, thereby slowing down the reaction rate.

A hypothetical comparison of the steric hindrance in related ketones is presented in the table below, based on general chemical principles.

Table 1: Hypothetical Steric Hindrance in Ketones

Compound Name Substituent 1 Substituent 2 Expected Relative Steric Hindrance
Acetone Methyl Methyl Low
Diethyl ketone Ethyl Ethyl Moderate
This compound Butoxymethyl Isobutyl Significant

This qualitative assessment suggests that this compound would exhibit a lower reactivity in nucleophilic additions compared to simpler, less sterically hindered ketones. The precise quantitative effect on reaction rates, however, would require experimental kinetic studies.

Investigations of Reaction Kinetics and Thermodynamics

A comprehensive search of scientific databases reveals no published studies on the reaction kinetics or thermodynamics of this compound. To understand these properties, researchers would need to conduct experiments to determine key parameters such as rate constants, activation energies, and equilibrium constants for various reactions involving this ketone.

In a hypothetical kinetic study, one might investigate the rate of a nucleophilic addition reaction, such as a Grignard reaction or the formation of a cyanohydrin. The rate law for such a reaction would likely be determined to be first-order with respect to the ketone and the nucleophile.

The thermodynamic profile of a reaction involving this compound would be governed by the change in enthalpy (ΔH) and entropy (ΔS) during the transformation. For instance, in an addition reaction, the conversion of a trigonal planar sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized carbon would be a key factor. While general bond energies can provide estimates for the enthalpy change, precise values for this specific molecule are not available.

The following table outlines the type of data that would be sought in experimental investigations of the kinetics and thermodynamics of this compound.

Table 2: Desired Experimental Data for this compound

Parameter Symbol Significance Status
Rate Constant k Quantifies the speed of a reaction. Not Available
Activation Energy Ea The minimum energy required for a reaction to occur. Not Available
Enthalpy of Reaction ΔH The heat absorbed or released during a reaction. Not Available
Entropy of Reaction ΔS The change in disorder during a reaction. Not Available

Without experimental data, any discussion of the specific reaction kinetics and thermodynamics of this compound remains speculative and based on analogies to other ketones. Further research is necessary to elucidate the precise chemical behavior of this compound.

Computational and Spectroscopic Studies of 1 Butoxy 5 Methylhexan 3 One

Quantum Chemical Approaches to Molecular Structure and Conformation

There are no published quantum chemical studies specifically focused on 1-Butoxy-5-methylhexan-3-one.

Quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller–Plesset perturbation theory), would be employed to investigate the molecular structure of this compound. These approaches solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energetic properties. Such studies could predict key structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, by calculating the energies of various rotational isomers (conformers), researchers could identify the most stable three-dimensional shape of the molecule in the gas phase and the relative energies of other accessible conformations.

Molecular Dynamics Simulations for Conformational Analysis

No specific molecular dynamics (MD) simulations for this compound have been found in the scientific literature.

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would model the interactions between the atoms of the molecule, and potentially with solvent molecules, to understand its dynamic behavior. This technique is particularly useful for exploring the conformational landscape of flexible molecules. By simulating the molecule's movements over a period of time, researchers could identify the most frequently adopted conformations, the transitions between them, and how the molecule's shape might change in different environments, providing a more dynamic picture than the static view from quantum chemical calculations.

Theoretical Studies of Reaction Mechanisms and Transition States

Specific theoretical studies on the reaction mechanisms and transition states involving this compound are not available.

Theoretical studies of reaction mechanisms use quantum chemical methods to map out the energetic pathway of a chemical reaction. For this compound, this could involve modeling its reaction with various reagents. Researchers would calculate the energies of the reactants, products, and any intermediates, as well as the transition states that connect them. This allows for the determination of activation energies, which are crucial for understanding reaction rates. Such studies could elucidate, for example, the mechanism of nucleophilic attack at the carbonyl carbon or reactions at the alpha-carbon positions.

Advanced Spectroscopic Methods in Structure-Reactivity Correlations

While spectroscopic data exists for related compounds like 5-methylhexan-3-one (B1204226), specific advanced spectroscopic analyses for this compound are not publicly available. nih.gov Such methods are essential for correlating a molecule's structure with its chemical reactivity.

Application of Nuclear Magnetic Resonance (NMR) for Structural Analysis

There is no published Nuclear Magnetic Resonance (NMR) data for this compound.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. A ¹H NMR spectrum of this compound would provide information about the number of different types of protons in the molecule, their chemical environment, and how they are connected to each other through spin-spin coupling. A ¹³C NMR spectrum would similarly identify the different carbon environments. researchgate.net For instance, one would expect distinct signals for the protons and carbons of the butoxy group, the isobutyl group, and the ethyl ketone fragment, allowing for unambiguous confirmation of the molecule's connectivity.

Mass Spectrometry for Product Identification and Mechanistic Insights

Specific mass spectrometry data for this compound is not available. However, data for the related compound 5-methylhexan-3-one shows characteristic fragmentation patterns. nih.govnist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would determine its exact molecular weight, confirming its elemental composition. Furthermore, by fragmenting the molecule and analyzing the masses of the resulting pieces, a characteristic fragmentation pattern would be obtained. This pattern provides structural information, as the molecule tends to break at its weakest bonds or form particularly stable fragment ions. For example, cleavage alpha to the carbonyl group is a common fragmentation pathway for ketones. In reaction monitoring, MS can be used to identify products and intermediates, offering insights into the reaction mechanism.

Infrared and Raman Spectroscopy for Functional Group Characterization

No specific infrared (IR) or Raman spectra for this compound have been published. Spectroscopic data is available for the related compound 5-methylhexan-3-one. nist.gov

Infrared and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the most prominent feature in its IR spectrum would be a strong absorption band characteristic of the C=O (carbonyl) stretch of the ketone group, typically appearing around 1715 cm⁻¹. Another key feature would be the C-O (ether) stretching vibration from the butoxy group, usually found in the 1150-1085 cm⁻¹ region. The spectra would also show various C-H stretching and bending vibrations for the alkyl portions of the molecule. Raman spectroscopy would provide complementary information, particularly for the less polar bonds.

Applications of 1 Butoxy 5 Methylhexan 3 One in Scientific Research and Industrial Synthesis

Role as a Versatile Synthetic Intermediate

1-Butoxy-5-methylhexan-3-one (CAS No. 62797-12-0) possesses a unique combination of functional groups—a ketone and an ether—making it a valuable intermediate in the construction of more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

The ketone functionality in this compound serves as a reactive site for a wide array of carbon-carbon bond-forming reactions. These reactions are fundamental to elongating carbon chains and introducing new functional groups, which are critical steps in the total synthesis of natural products and other complex organic molecules. The butoxy group, while relatively stable, can be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic versatility. This allows for the sequential modification of the molecule, enabling the construction of intricate and highly functionalized target compounds.

Building Block for Advanced Chemical Structures

As a building block, this compound can be incorporated into larger molecular frameworks. Its branched isohexyl group can influence the steric and electronic properties of the final molecule, potentially impacting its biological activity or material properties. The strategic placement of the ketone and ether functionalities allows for controlled and regioselective reactions, ensuring that subsequent chemical transformations occur at the desired positions. This level of control is paramount in the design and synthesis of advanced chemical structures with specific three-dimensional arrangements.

Exploration in Chemical Biology Research

The structure of this compound makes it a candidate for use as a chemical probe in the study of biological systems. Its potential interactions with enzymes and its ability to mimic or interfere with natural metabolic processes are of particular interest.

Studies on Enzyme-Substrate Interactions

The ketone group of this compound can mimic the carbonyl groups present in many natural enzyme substrates. This allows it to potentially bind to the active sites of various enzymes, acting as either a substrate or an inhibitor. By studying these interactions, researchers can gain valuable insights into the binding mechanisms and catalytic activities of enzymes. The butoxy and isohexyl groups can also influence binding affinity and specificity, providing a tool to probe the steric and hydrophobic pockets within an enzyme's active site.

Probing Metabolic Pathways and Chemical Processes

Molecules with structures similar to metabolic intermediates can be used to study the flow of metabolites through various biochemical pathways. This compound could potentially be used to investigate pathways involving ketone bodies or fatty acid metabolism. By introducing a labeled version of this compound (e.g., with stable isotopes), researchers could trace its fate within a biological system, providing a dynamic view of metabolic fluxes and identifying key enzymatic steps.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1-Butoxy-5-methylhexan-3-one and related β-alkoxy ketones will likely focus on the development of more efficient and environmentally benign methodologies. Traditional methods for synthesizing β-alkoxy ketones often involve multi-step procedures, such as the Mukaiyama aldol-type reaction of silyl (B83357) enol ethers with acetals or ketals, or the alkylation of β-hydroxy ketones. tcichemicals.comwikipedia.orgnih.gov While effective, these methods can require pre-formed substrates and may not align with the principles of green chemistry.

A promising area of research is the development of one-pot, three-component reactions. For instance, the L-proline-catalyzed reaction of aliphatic aldehydes, ketones, and alcohols presents a direct and atom-economical route to β-alkoxy ketones. researchgate.net Future research could focus on expanding the substrate scope and optimizing the catalytic system for this type of transformation to improve yields and stereoselectivity, potentially offering a more sustainable pathway to compounds like this compound.

Another avenue for development lies in the catalytic Williamson ether synthesis, which has been explored for producing alkyl aryl ethers using weak alkylating agents at high temperatures. rsc.org Adapting such catalytic systems for the synthesis of β-alkoxy ketones from suitable precursors could offer a more sustainable alternative to traditional methods.

Investigation of Catalytic Asymmetric Transformations

The presence of a stereocenter in many biologically active molecules underscores the importance of asymmetric synthesis. For ketones, asymmetric hydrogenation is a powerful tool for producing chiral alcohols, which are valuable intermediates. nih.gov Future research on this compound could involve the development of catalytic systems for its enantioselective reduction to the corresponding chiral alcohol. Ruthenium, rhodium, iridium, and palladium complexes with chiral ligands have shown high efficiency and enantioselectivity in the hydrogenation of functionalized ketones. nih.govacs.orgnih.govorganic-chemistry.orgacs.org Investigating the application of these catalysts to β-alkoxy ketones would be a significant step forward.

Furthermore, the asymmetric Mukaiyama aldol (B89426) reaction is a well-established method for the enantioselective synthesis of β-hydroxy carbonyl compounds. tcichemicals.comwikipedia.orgnih.govrsc.org Future work could focus on developing novel chiral Lewis acid or Lewis base catalysts that are effective for the asymmetric synthesis of β-alkoxy ketones, including this compound, with high diastereo- and enantioselectivity.

Advancements in Green Chemistry Principles for Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. pnas.org For the synthesis of ketones, this includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. yedarnd.cominnoget.com

Future research on the synthesis of this compound should prioritize the incorporation of green chemistry principles. This could involve exploring mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions, which has been successfully applied to the allylation of aldehydes and ketones. nih.gov Additionally, the use of water as a solvent and the development of recyclable catalysts are key areas of focus. For example, the use of polyoxometalate (POM) catalysts in aerobic oxidation reactions represents a green approach to the synthesis of ketones and aldehydes. yedarnd.cominnoget.com

The development of synthetic routes that minimize waste and avoid the use of hazardous reagents will be crucial for the sustainable production of this compound and other fine chemicals.

Expanded Scope of Applications as a Chemical Probe

The carbonyl group of ketones makes them reactive handles for chemical modifications, a property that can be exploited in the development of chemical probes. thermofisher.com While the direct application of this compound as a chemical probe has not been reported, its structural features suggest potential in this area.

Future research could explore the functionalization of this compound to create probes for various biological targets. For instance, β-lactams and β-lactones, which contain a ketone-like carbonyl group, are used as activity-based probes to study enzyme function. rsc.org By incorporating reporter tags such as fluorophores or biotin, derivatives of this compound could be designed to investigate biological processes. The ether linkage could also be modified to tune the probe's solubility and cell permeability. The development of chemoselective probes for the analysis of ketones and aldehydes in biological samples is an active area of research, and similar strategies could be applied to develop probes based on the this compound scaffold. rsc.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful driver of innovation in organic synthesis. mdpi.com For a molecule like this compound, where experimental data is scarce, computational studies can provide valuable insights into its properties and reactivity.

Future research should leverage computational tools to predict reaction outcomes, design novel catalysts, and elucidate reaction mechanisms for the synthesis of β-alkoxy ketones. Density functional theory (DFT) calculations, for example, can be used to model transition states and predict the stereoselectivity of asymmetric reactions. This information can then guide the design of more efficient and selective experimental procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.